The biosynthesis of uridine diphosphate N-acetyl-D-mannosaminuronic acid involves several enzymatic steps. Initially, UDP-N-acetyl-D-glucosamine is epimerized at the C2 position to form N-acetyl-D-mannosamine. This reaction is catalyzed by UDP-N-acetyl-D-glucosamine C2-epimerase . Following this, N-acetyl-D-mannosamine undergoes oxidation through the action of UDP-N-acetyl-D-mannosamine dehydrogenase, which converts it into uridine diphosphate N-acetyl-D-mannosaminuronic acid .
The technical details of this synthesis include specific reaction conditions such as temperature, pH, and enzyme concentrations. For instance, reactions are often conducted at 22 °C with a pH around 7.5 in buffer solutions containing magnesium ions and other cofactors necessary for enzyme activity .
The molecular structure of uridine diphosphate N-acetyl-D-mannosaminuronic acid consists of a uridine diphosphate moiety linked to an N-acetyl-D-mannosaminuronic acid unit. The structural formula can be represented as follows:
Key structural features include:
Crystallographic studies have provided insights into its three-dimensional conformation, revealing how these components interact at the molecular level .
Uridine diphosphate N-acetyl-D-mannosaminuronic acid participates in various biochemical reactions, primarily as a glycosyl donor in glycosylation processes. The key reactions include:
Technical details about these reactions often involve specific enzyme kinetics and substrate concentrations that optimize product yield .
The mechanism by which uridine diphosphate N-acetyl-D-mannosaminuronic acid exerts its biological function revolves around its role as a glycosyl donor. Upon activation by glycosyltransferases, it donates its sugar moiety to various acceptors, facilitating the formation of complex carbohydrates and glycoconjugates essential for cellular functions.
The enzymatic reactions typically involve:
Data from kinetic studies indicate that these reactions are highly regulated and depend on enzyme specificity and substrate availability .
Uridine diphosphate N-acetyl-D-mannosaminuronic acid exhibits several notable physical and chemical properties:
Analytical techniques such as nuclear magnetic resonance spectroscopy and mass spectrometry are commonly employed to characterize its properties and confirm its structure .
Uridine diphosphate N-acetyl-D-mannosaminuronic acid has significant scientific applications:
UDP-N-acetyl-D-mannosaminuronic acid (UDP-ManNAcA) is a nucleotide-activated sugar with the molecular formula C₁₇H₂₅N₃O₁₈P₂ and a molecular weight of 621.34 g/mol [3] [4]. The molecule comprises three distinct regions:
The stereochemistry features D-mannosaminuronic acid in the ᴅ-manno configuration, with axial-equatorial-axial orientation of hydroxyl groups at C2, C3, and C4. This arrangement influences its recognition by bacterial enzymes [4] [8]. Key functional groups include:
Table 1: Key Functional Groups in UDP-ManNAcA
Group | Position | Chemical Role |
---|---|---|
Carboxylic acid (─COOH) | C6 | Ionic interactions in enzymatic catalysis |
Acetamido (─NHAc) | C2 | Hydrogen bonding in substrate binding |
Diphosphate (─P₂O₇) | Anomeric C1 | Nucleophilic target for glycosyltransferases |
Hydroxyl (─OH) | C3/C4 | Solubility and coordination with metal ions |
The canonical SMILES string (CC(=O)N[C@@H]1C@@HC@HC@@HO[C@H]1OP(=O)(O)OP(=O)(O)OC[C@@H]1OC@@HN1C=CC(=O)NC1=O) and InChIKey (DZOGQXKQLXAPND-XHUKORKBSA-N) further confirm the α-anomeric configuration and spatial arrangement [3] [6].
UDP-ManNAcA exhibits moderate thermodynamic stability but is sensitive to:
Solubility is highest in aqueous buffers (~50 mM in water) due to its polar functional groups. The carboxylic acid and phosphate groups confer high hydrophilicity (log P ≈ –4.1), limiting solubility in organic solvents [4] [8]. Divalent cations (e.g., Mg²⁺) enhance stability by chelating the diphosphate group, mimicking physiological conditions [4].
Table 2: Solubility and Stability Profiles
Condition | Effect | Recommendations |
---|---|---|
Aqueous solution | Soluble up to 50 mM | Use neutral buffers for storage |
Organic solvents | < 1 mM solubility in ethanol, acetone, or DMSO | Avoid for formulation |
pH 5–8 | Stable (t₁/₂ > 24 hours at 25°C) | Maintain physiological pH range |
Metal ions (Mg²⁺) | Stabilizes diphosphate moiety | Add 1–5 mM MgCl₂ in solutions |
Nuclear Magnetic Resonance (NMR)
¹H and ¹³C NMR spectra (recorded in D₂O) reveal signature shifts associated with the uridine and sugar moieties [4] [6]:
Table 3: Key NMR Assignments
Atom | ¹H Shift (ppm) | ¹³C Shift (ppm) | Multiplicity |
---|---|---|---|
Uridine H6 | 7.87 | - | Doublet |
Sugar C1' (anomeric) | 5.51 | 94.1 | Doublet |
C6 (─COOH) | - | 175.2 | - |
Acetyl ─CH₃ | 2.05 | 23.5 | Singlet |
Mass Spectrometry (MS)
High-resolution ESI-MS shows a molecular ion peak at m/z 620.0526 [M–H]⁻ (calculated for C₁₇H₂₄N₃O₁₈P₂: 620.0532), confirming the molecular weight. Fragment ions include:
UV-Vis Spectroscopy
Absorption maxima at 262 nm (ε = 10,000 M⁻¹cm⁻¹) arise from the uracil chromophore, with no absorbance above 300 nm, indicating absence of conjugated impurities [4].
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